molecular formula C2H2O4<br>(COOH)2<br>C2H2O4. 2 H2O<br>(COOH)2. 2 H2O<br>HOOCCOOH<br>C2H2O4 B126610 Oxalic acid CAS No. 144-62-7

Oxalic acid

Cat. No. B126610
CAS RN: 144-62-7
M. Wt: 90.03 g/mol
InChI Key: MUBZPKHOEPUJKR-UHFFFAOYSA-N
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Description

Oxalic acid is a dicarboxylic acid with the formula C2H2O4. It is the simplest dicarboxylic acid and is known for its role in various biological and chemical processes. Oxalic acid is found in many plants and is involved in metabolic pathways. It is also recognized for its potential as a natural antioxidant, capable of suppressing lipid peroxidation and protecting other antioxidants like ascorbic acid from oxidation .

Synthesis Analysis

Oxalic acid can be synthesized through various methods. One approach involves the copolymerization of CO2 and propylene oxide using oxalic acid as an initiator. This process is catalyzed by a zinc-cobalt double metal cyanide catalyst. A novel preactivation approach has been proposed to overcome the slow reaction due to the free carboxylic acid group of oxalic acid, resulting in a significant reduction in reaction time .

Molecular Structure Analysis

The molecular structure of oxalic acid has been extensively studied. It forms stable clusters with ammonia and methylamine, which are relevant to atmospheric chemistry. The stability of these clusters is influenced by the number of atoms participating in the formation of a ring-like structure. The interaction of oxalic acid with ammonia and methylamine has implications for new particle formation in the atmosphere .

Chemical Reactions Analysis

Oxalic acid is a versatile reagent in organic synthesis. It is used in the Beckmann reaction to convert ketoximes into secondary amides or nitriles. It also mediates the transformation of ketones to amides and enables the hydrolysis of enol ethers to ketones with high regioselectivity. Additionally, oxalic acid acts as a catalyst in the Friedländer synthesis of quinolines under solvent-free conditions .

Physical and Chemical Properties Analysis

The mechanical properties of anhydrous oxalic acid and its dihydrate form have been characterized using density functional theory. These forms are ductile materials with low hardness and bulk moduli, exhibiting negative Poisson ratios and negative linear compressibility under certain pressures. The crystal structures of oxalic acid are held together by weak van der Waals forces, which allow for structural variations under pressure .

Oxalic acid also plays a role in biological systems. It is thought to be a key factor in the pathogenicity of necrotrophic fungi, inducing programmed cell death in plants. This process involves anion channel activity, plasma membrane depolarization, mitochondrial depolarization, and ethylene synthesis .

Scientific Research Applications

Ethnobotany and Phytochemistry

Oxalic acid is significantly present in the wild vegetable Rumex acetosa Linn., commonly used in traditional and cultural applications. This plant has been the subject of research due to its diverse medicinal uses, such as treating constipation, diarrhea, jaundice, mild diabetes, and various skin disorders. Oxalic acid content in Rumex acetosa is high, but cooking reduces its concentration to negligible amounts. Further research is encouraged to explore the medicinal value and potential use of this plant as a functional food (Bello et al., 2019).

Atmospheric Chemistry

Oxalic acid is the most abundant and ubiquitous diacid found in atmospheric aerosols, with significant implications for atmospheric chemistry and environmental science. It is formed mainly through atmospheric oxidation of its higher homologues of long-chain diacids and pollution-derived organic precursors. The geographical variability, size distribution, sources, and formation pathways of oxalic acid in atmospheric aerosols have been extensively studied, providing insights into its role in atmospheric processes and environmental impact (Kawamura & Bikkina, 2016).

Phytoextraction of Heavy Metals

Organic chelators, including oxalic acid, significantly enhance metal uptake by various plant species, facilitating the phytoextraction of heavy metals from contaminated soils. These acids, being easily soluble in water, increase metal mobilization by lowering soil pH and have been proposed for use with energy crops, opening new directions in multidisciplinary research among scientists (Tauqeer & Sagir, 2017).

Nutrient Bioavailability and Antinutritional Factors

Oxalic acid, when consumed with a high fiber diet, may transiently decrease mineral bioavailability. The complex interactions between dietary oxalate, fiber, and phytic acid, and their collective impact on mineral balances, absorption, and overall nutrient bioavailability have been a subject of study, providing crucial insights for nutrition science and diet formulation (Kelsay, 1987).

Industrial Cleaning and Corrosion

In the context of industrial cleaning, especially in waste tank systems, oxalic acid is considered an effective agent for dissolving metal oxides and hydroxides. However, the generation of large volumes of sodium oxalate from the baseline oxalic acid cleaning process has driven efforts to find improved or enhanced chemical cleaning technologies. Studies focus on minimizing the volume of oxalic acid used, destroying it prior to pH adjustment, or even replacing it with other acids or treatments for specific waste tank heels. The interaction of oxalic acid with corrosion processes, especially in carbon steel, is also a critical area of study (Hay & Koopman, 2009).

Safety And Hazards

Oxalic acid is corrosive and can cause serious burns to the respiratory tract, throat, and nose if inhaled . It is toxic due to its chelating and acidic properties . Prolonged skin contact or excessive ingestion of oxalic acid can be dangerous .

Future Directions

The global oxalic acid market is projected to attain a valuation of US$ 960 million in 2023 and is expected to reach US$ 1550 million by 2033, trailing a CAGR of 4.9% during the forecast period . Rising demand for oxalic acid across diverse industries such as pharmaceuticals, petrochemicals, water treatment chemicals, and electronics is estimated to drive the oxalic acid market .

properties

IUPAC Name

oxalic acid
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InChI

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
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InChI Key

MUBZPKHOEPUJKR-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(=O)O)O
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Molecular Formula

C2H2O4, Array, HOOCCOOH
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DSSTOX Substance ID

DTXSID0025816
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Molecular Weight

90.03 g/mol
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Physical Description

Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999), Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER., Colorless, odorless powder or granular solid., Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]
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Boiling Point

Sublimes (NIOSH, 2023), sublimes, Sublimes
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Solubility

50 to 100 mg/mL at 75 °F (NTP, 1992), 100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G, VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER, Water solubility of 220,000 mg/l at 25 °C, 220 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 9-10 (moderate), 14%
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Density

1.9 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.90 @ 17 DEG/4 °C, ALPHA, 1.9 g/cm³, 1.90
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Vapor Density

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3
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Vapor Pressure

0.001 mmHg at 68 °F (NTP, 1992), 0.54 mm @ 105 °C, <0.001 mmHg
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Mechanism of Action

Metabolically its toxicity is believed due to the capacity of oxalic acid to immobilize calcium and thus upset the calcium-potassium ratio in critical tissues.
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Product Name

Oxalic Acid

Color/Form

ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA, Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder].

CAS RN

144-62-7
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name OXALIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name OXALIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/270
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Oxalic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/RO256250.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

372 °F (Decomposes) (NTP, 1992), 189.5 °C (DECOMPOSES), 189.5 °C, 372 °F, 215 °F (Sublimes)
Record name OXALIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8966
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxalic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03902
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OXALIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oxalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name OXALIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name OXALIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/270
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Oxalic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0474.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Oxalic acid
Reactant of Route 2
Oxalic acid
Reactant of Route 3
Oxalic acid
Reactant of Route 4
Oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.